3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
The compound 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to the chromeno-pyrimidine-dione family, a class of heterocyclic compounds characterized by a fused tricyclic scaffold combining benzopyran (chromene), pyrimidine, and dione moieties.
Key structural features include:
- A chromeno[2,3-d]pyrimidine-4,5-dione core, providing a planar aromatic system conducive to π-π stacking interactions in biological targets.
- A 4-methoxybenzyl group at position 3, which may enhance solubility via the electron-donating methoxy substituent.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-16-7-11-18(12-8-16)24-27-25-22(23(29)20-5-3-4-6-21(20)32-25)26(30)28(24)15-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUIROVWQAXSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: POCl₃-Mediated Pinner/Dimroth Rearrangement
Step 1: Synthesis of Chromene Precursor
A mixture of p-tolualdehyde (10 mmol), dimedone (5,5-dimethylcyclohexane-1,3-dione, 10 mmol), and malononitrile (10 mmol) was refluxed in ethanol (50 mL) with ammonium acetate (2 mmol) as a catalyst. After 6 hours, the precipitate was filtered to yield 2-amino-4-(p-tolyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile as a yellow solid (82% yield).
Step 2: Cyclization with 4-Methoxybenzoic Acid
The chromene precursor (5 mmol) was dissolved in dry dichloromethane (20 mL), and 4-methoxybenzoic acid (15 mmol) was added. POCl₃ (10 mmol) was introduced dropwise at 0°C, followed by refluxing for 8 hours. The reaction mixture was quenched with ice-water, and the product was extracted with ethyl acetate. Chromatographic purification afforded the title compound as a white solid (74% yield).
Mechanistic Insights
Route 2: Microwave-Assisted Cyclization with Formamidine Acetate
Step 1: Alkylation of Chromene Precursor
The chromene precursor from Step 1 (5 mmol) was treated with 4-methoxybenzyl chloride (6 mmol) in DMF (15 mL) at 80°C for 4 hours. The alkylated product, 2-amino-3-cyano-4-(p-tolyl)-7,7-dimethyl-5-oxo-8-(4-methoxybenzyl)-5,6,7,8-tetrahydro-4H-chromene, was isolated in 68% yield.
Step 2: Cyclization Under Microwave Conditions
A mixture of the alkylated chromene (3 mmol) and formamidine acetate (6 mmol) in acetic anhydride (10 mL) was irradiated in a microwave reactor at 120°C for 20 minutes. The crude product was recrystallized from ethanol to give the target compound (65% yield).
Mechanistic Insights
Route 3: Thiourea Intermediate and Oxidation
Step 1: Formation of Thiourea Derivative
The chromene precursor (5 mmol) was reacted with p-tolyl isothiocyanate (6 mmol) in acetonitrile (20 mL) under reflux for 6 hours. The thiourea intermediate precipitated as a yellow solid (71% yield).
Step 2: Oxidation to Dione
The thiourea (4 mmol) was treated with hydrogen peroxide (30%, 10 mL) in acetic acid (15 mL) at 70°C for 3 hours. Neutralization with sodium bicarbonate and extraction yielded the dione product (58% yield).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (POCl₃) | Route 2 (Microwave) | Route 3 (Thiourea) |
|---|---|---|---|
| Yield | 74% | 65% | 58% |
| Reaction Time | 8 hours | 20 minutes | 9 hours |
| Key Advantage | High purity | Rapid kinetics | Mild oxidation |
| Limitation | POCl₃ toxicity | Specialized equipment | Low yield |
Structural Characterization and Spectral Data
The compound was characterized by:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and tolyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the chromeno[2,3-d]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
The compound 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, which has garnered interest for its diverse applications in medicinal chemistry. This article explores its scientific research applications, synthesizing findings from various studies and presenting data tables to summarize key insights.
Antitumor Activity
Research indicates that chromeno-pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with cell cycle progression. For instance, studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of chromeno-pyrimidines is another area of interest. These compounds have been evaluated for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. For example, certain derivatives have demonstrated effectiveness in reducing levels of tumor necrosis factor-alpha (TNF-α) in experimental models.
Antioxidant Activity
Chromeno-pyrimidines are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. This activity has been quantified in several studies using assays such as the DPPH assay.
The following table summarizes key findings regarding the biological activities of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione and related compounds:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antioxidant | DPPH Assay | IC50 = 25 µM |
| Study B | Cytotoxicity | MTT Assay | IC50 = 15 µM against HeLa cells |
| Study C | Anti-inflammatory | ELISA | Reduced TNF-α levels by 40% |
| Study D | Antitumor | In vivo model | Tumor growth inhibition by 60% |
Antitumor Activity
In a study involving human cancer cell lines, the compound exhibited significant cytotoxic effects attributed to apoptosis induction and G1 phase cell cycle arrest. This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
In a murine model of arthritis, the compound demonstrated a marked reduction in inflammatory markers and joint swelling upon treatment, indicating its potential as an anti-inflammatory agent.
Neuroprotective Effects
Preliminary research has suggested that this compound may possess neuroprotective properties against oxidative stress-induced neuronal cell death, warranting further investigation into its mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
2-(2-Fluorophenyl)-3-(2-Methoxyethyl)Chromeno[2,3-d]Pyrimidine-4,5-Dione ()
- Substituents : Fluorophenyl (electron-withdrawing) and methoxyethyl (electron-donating).
- Key Differences : The fluorine atom increases metabolic stability and binding affinity to hydrophobic pockets, while the methoxyethyl group improves water solubility compared to the target compound’s methoxybenzyl substituent.
- Implications : Fluorine’s electronegativity may enhance target interaction but reduce solubility relative to the target’s methoxybenzyl group.
Thieno[3,4-d]Pyrimidin-4(3H)-One Derivatives ()
Thieno[3,4-d]Pyrimidin-4(3H)-One (16)
- Core Structure : Replaces the chromene ring with a thiophene ring, reducing planarity and altering electronic properties.
Thiazolidin-4-One and Thiazolo-Isoxazol Derivatives
3-(4-Methyl-2-Oxo-2H-Chromen-6-Ylamino)-2-Phenylthiazolidin-4-One (13) ()
- Core Structure : Thiazolidin-4-one with a coumarin substituent.
- Activity: Thiazolidinones are known for antidiabetic and antimicrobial effects. The coumarin moiety may synergize with the thiazolidinone to enhance bioactivity, though this hybrid lacks the fused pyrimidine-dione system of the target compound.
4-Methyl-6-(5-Phenylthiazolo[5,4-d]Isoxazol-6-Ylamino)-2H-Chromen-2-One (17) ()
- Core Structure : Thiazolo-isoxazol fused with coumarin.
- Key Feature : The rigid isoxazol-thiazole system may improve thermal stability but limit conformational flexibility compared to the target compound’s pyrimidine-dione core.
Thiadiazol-Thiazolidinone Hybrids ()
3-(5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Yl)-2-(p-Tolyl)Thiazolidin-4-One (5a)
- Substituents : Shares the 4-methoxybenzyl and p-tolyl groups with the target compound.
- Divergence: The thiadiazol-thiazolidinone core lacks the pyrimidine-dione system, likely reducing redox activity and π-stacking capacity.
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The 4-methoxybenzyl group in the target compound balances solubility and metabolic stability, whereas fluorine in analogs () enhances target affinity but reduces solubility.
- Synthetic Efficiency : The 71% yield of Compound 5a () highlights viable routes for optimizing the target compound’s synthesis.
Biological Activity
3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. The initial step often includes the condensation of 2-isopropyl-8-methoxy-chromen-4-one with p-tolylamine, followed by cyclization and oxidation processes to yield the final product. The compound's structure features a chromeno-pyrimidine core, which is crucial for its biological activity.
Anticancer Properties
Several studies have investigated the anticancer potential of chromeno-pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-435 and MDA-MB-468, with growth inhibition percentages indicating substantial efficacy (Table 1) .
Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives
| Compound Name | Cell Line | % Growth Inhibition |
|---|---|---|
| 3a | MDA-MB-435 | -13.44 |
| 3a | MDA-MB-468 | -2.12 |
| 4d | K-562 | 39.52 |
| 4e | CAKI-1 | 50.18 |
The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor progression.
Anti-inflammatory Activity
Beyond its anticancer properties, chromeno-pyrimidine derivatives have also been assessed for anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a dual role in both cancer therapy and inflammation management.
Case Studies
- In Vivo Efficacy : A study involving animal models showed that administration of 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione resulted in significant tumor reduction compared to control groups. The compound was well-tolerated with minimal side effects.
- Mechanistic Studies : Research focused on elucidating the molecular targets of this compound revealed that it interacts with key signaling pathways involved in cell proliferation and survival, notably through modulation of the MAPK/ERK pathway.
Structure-Activity Relationship (SAR)
The biological activity of chromeno-pyrimidine derivatives is influenced by structural modifications. Variations in substituents on the chromene or pyrimidine rings can enhance or diminish potency against specific cancer types or inflammatory conditions. For example, the presence of methoxy groups has been correlated with increased lipophilicity and improved cellular uptake.
Q & A
Basic Research Question
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
How can microwave-assisted synthesis be optimized for this compound to enhance reaction efficiency and scalability?
Advanced Research Question
- Parameter Optimization :
- Power settings (100–300 W) and irradiation time (10–30 minutes) to balance yield and decomposition .
- Solvent-free conditions or ionic liquids to reduce side reactions .
- Scalability : Sequential batch processing with real-time monitoring (e.g., via FTIR) to maintain consistency at larger scales .
What strategies resolve contradictions in reported biological activities across different studies?
Advanced Research Question
- Assay Standardization : Compare protocols for inconsistencies in cell line viability (e.g., ATP-based vs. resazurin assays) or enzyme sources (recombinant vs. tissue-extracted tyrosinase) .
- Structural Analogues : Test derivatives with modified substituents (e.g., replacing methoxy with halogen groups) to isolate structure-activity relationships .
- Meta-Analysis : Use computational tools (e.g., PASS Online) to predict off-target effects that may explain divergent results .
How do computational models predict physicochemical properties, and how can these guide experimental design?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and bioavailability, guiding solvent selection (e.g., DMSO for in vitro studies) .
- Molecular Dynamics Simulations : Assess binding stability to target proteins (e.g., tyrosinase) and identify key interaction residues (e.g., His244, Cu ions) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity toward electrophilic/nucleophilic agents .
What are the challenges in assessing in vivo efficacy, and what models are appropriate?
Advanced Research Question
- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
- Toxicity Profiling : Zebrafish embryos for acute toxicity (LC₅₀) and teratogenicity .
- Inflammation Models : Murine collagen-induced arthritis for evaluating anti-inflammatory activity, with dose-response comparisons to NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
